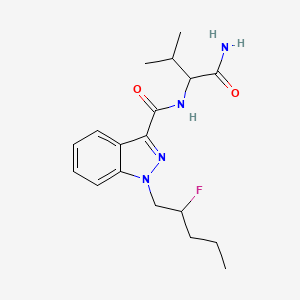

AB-PINACA N-(2-fluoropentyl) isomer

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2374983-23-8 |

|---|---|

Molecular Formula |

C18H25FN4O2 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluoropentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H25FN4O2/c1-4-7-12(19)10-23-14-9-6-5-8-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-6,8-9,11-12,15H,4,7,10H2,1-3H3,(H2,20,24)(H,21,25) |

InChI Key |

VKIBZLGSWZHFJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability and Hepatic Clearance Prediction

Metabolic stability studies, typically conducted using human liver microsomes (HLMs), are crucial for predicting how quickly a compound is metabolized and cleared by the liver. For AB-PINACA and 5F-AB-PINACA, these studies show that both compounds have an intermediate rate of clearance. nih.gov

In a study using HLMs, the in vitro half-life (T₁/₂) for AB-PINACA was found to be 18.7 ± 0.4 minutes. nih.gov This corresponds to an intrinsic clearance (CLint, micr) of 0.037 mL/min/mg, leading to a predicted hepatic clearance (CLH) of 12.7 mL/min/kg. nih.gov Its analog, 5F-AB-PINACA, was metabolized more slowly, with a half-life of 35.9 ± 3.0 minutes and an intrinsic clearance of 0.019 mL/min/mg. nih.gov

Given that AB-PINACA N-(2-fluoropentyl) isomer is structurally analogous, it would be expected to also exhibit an intermediate hepatic clearance. The exact rate would be influenced by how the fluorine atom at the 2-position affects enzyme binding and metabolic activity compared to the non-fluorinated and 5-fluorinated versions.

| Compound | In Vitro T₁/₂ (min) | In Vitro CLint, micr (mL/min/mg) | Predicted Hepatic Clearance (CLH) (mL/min/kg) |

| AB-PINACA | 18.7 ± 0.4 nih.gov | 0.037 nih.gov | 12.7 nih.gov |

| 5F-AB-PINACA | 35.9 ± 3.0 nih.gov | 0.019 nih.gov | Not Reported |

Identification of Phase I Metabolites

Phase I metabolism generally involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For AB-PINACA and its fluorinated analogs, these transformations are extensive. nih.govmdpi.com

Studies on AB-PINACA using human hepatocytes have identified numerous metabolites resulting from oxidative transformations. nih.govnih.gov Hydroxylation is a major pathway, occurring on the pentyl side chain, the indazole core, and the butane (B89635) moiety of the molecule. nih.govmdpi.com For AB-PINACA, hydroxylation at the 4-position of the pentyl chain (4OH-AB-PINACA) is a prominent metabolic route. frontiersin.org Subsequent oxidation of hydroxylated metabolites leads to the formation of ketones (carbonyl-AB-PINACA) and carboxylic acids. nih.govnih.gov In total, 23 different metabolites of AB-PINACA have been identified, arising from these oxidative reactions and their combinations. nih.govnih.gov

For the N-(2-fluoropentyl) isomer, similar pathways of hydroxylation, ketone formation, and carboxylation are expected. However, the presence of the fluorine atom at the C2-position would likely hinder oxidation at that specific site, potentially favoring hydroxylation at other positions (e.g., C3, C4, or C5) of the pentyl chain or on other parts of the molecule.

A dominant biotransformation for AB-PINACA is the hydrolysis of the terminal amide group on the valine moiety. nih.gov This reaction is catalyzed primarily by the carboxylesterase 1 (CES1) enzyme and results in the formation of AB-PINACA carboxylic acid. nih.govmdpi.com This metabolite is consistently identified as a major product in both in vitro hepatocyte incubations and in urine samples. frontiersin.orgnih.gov This pathway is expected to be a primary metabolic route for the N-(2-fluoropentyl) isomer as well, since the fluorine substitution on the distant pentyl chain is unlikely to significantly affect the enzymatic hydrolysis of the amide bond.

Oxidative defluorination is a key metabolic pathway specific to fluorinated synthetic cannabinoids. nih.gov For 5F-AB-PINACA, metabolism is dominated by oxidation at the terminal (C5) carbon of the fluoropentyl chain. This process leads to the formation of a 5-hydroxypentyl metabolite, which is then further oxidized to the corresponding pentanoic acid metabolite (AB-PINACA pentanoic acid). nih.govnih.gov These two metabolites are the most intense signals found in metabolic studies of 5F-AB-PINACA. nih.govresearchgate.net

For this compound, the fluorine is located at a secondary carbon (C2). Oxidative defluorination at this position would be chemically more complex than at a terminal carbon and may proceed differently. It is plausible that metabolism would favor hydroxylation at other, non-fluorinated carbons of the pentyl chain (C3, C4, C5), as seen with non-fluorinated synthetic cannabinoids. nih.govfrontiersin.org

Identification of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Glucuronidation, the attachment of glucuronic acid, is a common Phase II pathway. nih.gov

For AB-PINACA, glucuronide conjugates of its hydroxylated metabolites have been identified. nih.govmdpi.com However, research suggests that the major hydroxylated metabolites of AB-PINACA (4OH- and 5OH-AB-PINACA) are poorly glucuronidated in vitro. frontiersin.org This indicates that while Phase II metabolism occurs, it may be a less efficient clearance pathway compared to the extensive Phase I transformations. The N-(2-fluoropentyl) isomer and its hydroxylated metabolites would also be expected to undergo glucuronidation, although the efficiency of this process remains unstudied.

Enzyme Systems Implicated in this compound Metabolism

While specific enzymes for the N-(2-fluoropentyl) isomer have not been identified, the enzymes metabolizing AB-PINACA are well-documented. The primary enzyme responsible for the major amide hydrolysis pathway is carboxylesterase 1 (CES1). nih.govmdpi.com

The various oxidative transformations (hydroxylation, ketone formation) are carried out by the cytochrome P450 (CYP) enzyme superfamily. Studies on AB-PINACA have shown that it acts as an inhibitor of several CYP enzymes, particularly CYP2C9, CYP2C19, CYP2C8, and is a time-dependent inhibitor of CYP3A4. mdpi.com This suggests that these enzymes are involved in its metabolism. It is highly probable that the same families of enzymes—CYPs for oxidation and CES for hydrolysis—are responsible for the biotransformation of the N-(2-fluoropentyl) isomer.

Cytochrome P450 Enzyme Involvement

The cytochrome P450 (CYP450) system, a superfamily of monooxygenase enzymes primarily found in the liver, plays a pivotal role in the phase I metabolism of a vast array of xenobiotics, including synthetic cannabinoids. For the parent compound AB-PINACA, studies have demonstrated that it undergoes extensive metabolism, with hydroxylation at various positions being a key transformation. mdpi.com While the specific CYP isozymes responsible for the metabolism of this compound have not been explicitly identified, research on AB-PINACA indicates the involvement of several CYP enzymes. For instance, AB-PINACA has been shown to inhibit CYP2C8, CYP2C9, and CYP2C19, and it is a time-dependent inhibitor of CYP3A4. mdpi.com This suggests that these enzymes are likely involved in its oxidative metabolism.

The metabolic pathways for AB-PINACA include hydroxylation of the pentyl side chain, the indazole core, and the butane moiety, as well as ketone formation and carboxylation. nih.gov Given the structural similarity, it is highly probable that this compound also undergoes significant oxidative metabolism mediated by CYP450 enzymes. The presence of the fluorine atom at the 2-position of the pentyl chain may influence the preferred sites of hydroxylation, potentially hindering metabolism at that specific location and promoting it at other sites.

Carboxylesterase (CES1, CES2) Contribution to Hydrolysis

A major metabolic pathway for AB-PINACA and its analogs is the hydrolysis of the terminal amide bond, a reaction catalyzed by carboxylesterases (CES). nih.govcapes.gov.br Specifically, human carboxylesterase 1 (CES1) has been identified as the primary enzyme responsible for the amide hydrolysis of AB-PINACA, leading to the formation of AB-PINACA carboxylic acid. capes.gov.br This metabolite is a significant urinary marker for detecting AB-PINACA use. nih.gov

In vitro studies with human liver microsomes and recombinant carboxylesterases have confirmed the crucial role of CES1 in this hydrolytic cleavage. nih.govcapes.gov.br It is therefore reasonable to predict that this compound is also a substrate for carboxylesterases, undergoing hydrolysis to form the corresponding carboxylic acid metabolite. The rate and extent of this hydrolysis may be influenced by the fluorine substitution on the pentyl chain.

Comparative Metabolism Studies with Parent AB-PINACA and Related Analogs

Comparative metabolic studies of AB-PINACA and its 5-fluoro analog (5F-AB-PINACA) offer valuable insights into the likely biotransformation of the N-(2-fluoropentyl) isomer. Both AB-PINACA and 5F-AB-PINACA undergo extensive metabolism, but the resulting metabolite profiles show significant differences. nih.govnih.gov

For AB-PINACA, the predominant metabolites result from carboxamide hydrolysis to form AB-PINACA carboxylic acid, followed by hydroxylation of the pentyl chain (likely at the 4-position) and ketone formation. nih.govnih.gov In contrast, the metabolism of 5F-AB-PINACA is dominated by oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites, which are also metabolites of AB-PINACA. nih.govnih.gov While terminal carboxamide hydrolysis also occurs with 5F-AB-PINACA, it is a less prominent pathway compared to its non-fluorinated parent. nih.gov

These findings suggest that the position of the fluorine atom on the pentyl chain is a key determinant of the primary metabolic route. For this compound, it can be hypothesized that metabolism will involve a combination of pathways observed for both AB-PINACA and 5F-AB-PINACA. Hydrolysis of the amide bond is expected, alongside CYP450-mediated hydroxylation at various positions of the molecule, potentially including the pentyl chain, indazole ring, and butane moiety. The fluorine at the 2-position may undergo oxidative defluorination, although its position differs from the terminal fluorine in 5F-AB-PINACA, which could affect the efficiency of this pathway.

Table 1: Comparison of Major Metabolic Pathways for AB-PINACA and 5F-AB-PINACA

| Metabolic Pathway | AB-PINACA | 5F-AB-PINACA |

|---|---|---|

| Amide Hydrolysis | Major pathway, forming AB-PINACA carboxylic acid. nih.govnih.gov | Occurs, but less predominant than for AB-PINACA. nih.gov |

| Pentyl Chain Oxidation | Hydroxylation (mainly at C4) and ketone formation are significant. nih.govnih.gov | Oxidative defluorination leading to 5-hydroxypentyl and pentanoic acid metabolites is the major pathway. nih.govnih.gov |

| Other Oxidations | Hydroxylation of the indazole core and butane moiety. nih.gov | Similar hydroxylation patterns observed. nih.gov |

In Silico Approaches for Metabolite Prediction

In the absence of empirical metabolic data for novel psychoactive substances like this compound, in silico (computer-based) prediction tools are invaluable. nih.gov Software programs like MetaSite can predict the most likely sites of metabolism by simulating the interaction of a substrate with various drug-metabolizing enzymes, primarily CYP450 isoforms. nih.govnih.gov

These programs have been utilized to predict the metabolites of AB-PINACA and 5F-AB-PINACA, with the results showing good correlation with experimental data obtained from human hepatocyte and liver microsome incubations. nih.gov For AB-PINACA, in silico models correctly predicted the major sites of hydroxylation. nih.gov For 5F-AB-PINACA, these tools also helped in understanding the unexpected prominence of oxidative defluorination. nih.gov

Therefore, applying in silico models to this compound would be a logical first step in elucidating its metabolic profile. Such an approach could predict the most probable sites of CYP450-mediated oxidation and the likelihood of other reactions like hydrolysis and defluorination. These predictions can then guide targeted analytical screening in forensic and clinical settings.

Advanced Analytical Methodologies for Research and Characterization

Chromatography-Mass Spectrometry Techniques for Detection in Complex Matrices

Chromatography coupled with mass spectrometry is the cornerstone for analyzing synthetic cannabinoids in complex biological and seized material matrices. nih.gov These hyphenated techniques offer the high separation efficiency of chromatography and the sensitive, specific detection capabilities of mass spectrometry. nih.gov

UHPLC-HRMS stands out for its ability to separate structurally similar compounds with high efficiency and provide highly accurate mass measurements, which is essential for identifying unknown substances and their metabolites. nih.gov This technique combines the rapid separation power of UHPLC with the precise mass determination of HRMS, such as Time-of-Flight (TOF) or Orbitrap analyzers. nih.govnih.gov

For the analysis of synthetic cannabinoid isomers, UHPLC-HRMS is a powerful tool. A study in 2024 demonstrated the successful separation and identification of two pairs of amide synthetic cannabinoid isomers, including AB-PINACA and ADB-BINACA, using UHPLC-HRMS. nih.gov The method employed a C18 column with a gradient elution of methanol (B129727) and an aqueous solution, both containing 0.1% formic acid, and detection in positive ion mode using a Full MS/dd-MS2 scan. nih.gov This approach achieved effective separation and was validated for accuracy, linearity (with R² > 0.99), and precision. nih.gov Although this study did not specifically analyze the N-(2-fluoropentyl) isomer, the methodology is directly applicable to its differentiation from other positional isomers.

The high resolution and sensitivity of UHPLC-HRMS are also invaluable for metabolite profiling in biological samples like urine and blood. nih.govresearchgate.net For instance, a comprehensive study on AB-PINACA and its 5-fluoro analog (5F-AB-PINACA) in human hepatocytes identified 23 and 18 metabolites, respectively, using a TripleTOF 5600+ HRMS system. nih.gov This highlights the capability of the technique to elucidate metabolic pathways, which is critical for confirming consumption. nih.gov

Table 1: UHPLC-HRMS Parameters for Synthetic Cannabinoid Isomer Analysis

| Parameter | Details | Reference |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm) | nih.gov |

| Mobile Phase | A: 0.1% formic acid aqueous solution with 10 mmol/L ammonium (B1175870) formateB: Methanol with 0.1% formic acid | nih.gov |

| Elution | Gradient | nih.gov |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | nih.gov |

| Ionization Mode | Positive Ion Mode | nih.gov |

| Scan Mode | Full MS/dd-MS² | nih.gov |

| Application | Separation and identification of amide synthetic cannabinoid isomers | nih.gov |

LC-MS/MS is a widely used and preferred confirmatory method for synthetic cannabinoids due to its high sensitivity and specificity. thermofisher.comark-tdm.com This technique is routinely employed in forensic toxicology to detect and quantify these compounds and their metabolites in various biological samples, including blood, urine, and oral fluid. nih.govnih.govojp.gov

The differentiation of positional isomers, such as the various fluoropentyl isomers of AB-PINACA, is a significant challenge. However, LC-MS/MS methods can be optimized to distinguish them. A study on AB-FUBINACA and its positional isomers demonstrated that while some isomers co-eluted, they could be differentiated by comparing the logarithmic values of their product ion abundance ratios at varying collision energies. nih.gov This approach, using a triple quadrupole mass spectrometer (QqQ-MS), is applicable for distinguishing AB-PINACA N-(2-fluoropentyl) isomer from its 3-fluoro and 4-fluoro counterparts. nih.gov

Validation of LC-MS/MS methods for synthetic cannabinoids typically demonstrates low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, making it suitable for trace analysis in forensic cases. nih.govresearchgate.net

Table 2: Example LC-MS/MS Method Parameters for AB-PINACA Analysis

| Parameter | Details | Reference |

| Mass Spectrometer | QTRAP 5500 | nih.gov |

| Ionization Source | Positive electrospray ionization (ESI) | nih.gov |

| Monitored Transitions | AB-PINACA: 330.9 -> 215.1; 330.9 -> 286.1 | nih.gov |

| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile | nih.gov |

| Gradient | 10% B to 58% B over 23.5 min, then ramped to 95% B | nih.gov |

| Application | Analysis of AB-PINACA and its metabolites in authentic urine specimens | nih.gov |

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com It remains a staple in forensic laboratories for identifying synthetic cannabinoids in seized materials, often aided by extensive mass spectral libraries. nih.govchromatographyonline.com For many synthetic cannabinoids, GC-MS analysis can lead to thermal degradation or transformation, which can complicate identification but also provide characteristic fragmentation patterns. chromatographyonline.comrsc.org

The differentiation of isomers by GC-MS can be challenging if they have similar retention times and fragmentation patterns. However, subtle differences in the mass spectra can be used for identification. A study on the regioisomers of AB-PINACA and other indazole-based synthetic cannabinoids found that they could be distinguished by differences in their GC-MS fragmentation patterns. nih.govresearchgate.net Specifically, the cleavage between the carbonyl and benzyl (B1604629) carbon atoms can produce characteristic fragment ions. nih.gov For fluorinated analogs, a peak at m/z 232 is often indicative of the fluorinated core structure. nih.gov

It is important to note that certain isomers, like the AB-PINACA N-(3-fluoropentyl) isomer, can be misclassified by some analytical models if they share the same mass and key fragments as other isomers, such as the 5-fluoropentyl variant. nih.gov

Table 3: Typical GC-MS Operating Conditions for Synthetic Cannabinoid Analysis

| Parameter | Details | Reference |

| Injector | Splitless, 250 °C | westmont.edu |

| Column | Agilent Technologies VF-5MS (30 m x 250 µm x 0.25 µm) | westmont.edu |

| Carrier Gas | Helium, 1.5 mL/min | westmont.edu |

| Oven Program | Initial 50 °C, ramped | westmont.edu |

| Mass Spectrometer | Electron Ionization (EI) | researchgate.net |

| Scan Range | 40-550 m/z | researchgate.net |

| Application | Qualitative and quantitative analysis of fluorinated synthetic cannabinoids | westmont.edu |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jst.go.jpnih.gov SFC-MS is particularly advantageous for the separation of isomers, including chiral and positional isomers, due to its unique selectivity and efficiency. nih.govjst.go.jp It is considered a valuable alternative to GC-MS and LC-MS for the analysis of synthetic cannabinoids. jst.go.jpjst.go.jp

Research has shown that SFC-MS can achieve rapid and complete separation of various cannabinoid isomers. jst.go.jpnih.gov By using specific columns, such as a 2-ethylpyridine (B127773) (2-EP) bonded stationary phase or a chiral stationary phase, baseline separation of multiple synthetic cannabinoids and their optical isomers can be achieved in under 12 minutes. jst.go.jp This technique has been successfully applied to the qualitative and quantitative analysis of cannabinoids in herbal products. jst.go.jp While most laboratories may not be equipped with SFC-MS systems, its effectiveness in isomer separation is well-documented. nih.gov

Table 4: SFC-MS System for Cannabinoid Isomer Separation

| Parameter | Details | Reference |

| Technique | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | jst.go.jpnih.gov |

| Mobile Phase | Compressed Carbon Dioxide (CO₂) and Methanol | jst.go.jpnih.gov |

| Column Types | 2-Ethylpyridine (2-EP) for general separation; Chiral stationary phase (e.g., AMY1) for optical isomers | jst.go.jp |

| Detection | Mass Spectrometry (MS) | jst.go.jp |

| Key Advantage | Effective and rapid separation of cannabinoid isomers | nih.govjst.go.jp |

The synthesis of many synthetic cannabinoids can result in racemic mixtures, where different enantiomers may have varying biological activities. Chiral chromatography is essential for separating these enantiomers. eijppr.com Chiral HPLC methods often utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation. eijppr.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different affinities for the stationary phase. eijppr.com

While specific applications of Chiral HPLC-PDA-QToF-MS/MS for this compound are not detailed in the available literature, the principles are broadly applicable. For example, chiral separation of other drug classes like dihydropyridines has been successfully achieved using vancomycin (B549263) as a chiral selector. researchgate.net The coupling of chiral HPLC with advanced detectors like PDA and QToF-MS/MS would provide comprehensive data, including UV-Vis spectra and accurate mass fragmentation patterns for each separated enantiomer, allowing for their unambiguous identification and characterization.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities, including synthetic cannabinoid isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. nih.govresearchgate.net A study that synthesized and characterized regioisomers of AB-PINACA and 5F-AB-PINACA reported their full ¹H and ¹³C NMR data, allowing for unambiguous structural assignment. nih.govresearchgate.net For fluorinated compounds like the this compound, ¹⁹F NMR is also a powerful tool for both qualitative identification and quantitative analysis, as it can distinguish between different fluorinated isomers. westmont.edu

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectra of AB-PINACA isomers have been reported, showing characteristic absorption bands that can aid in identification. researchgate.net

Table 5: Spectroscopic Data for AB-PINACA and Related Isomers

| Technique | Compound | Key Findings / Data | Reference |

| ¹H and ¹³C NMR | AB-PINACA and its 2-alkyl-2H-indazole regioisomer | Full spectral data described for structural confirmation. | nih.govresearchgate.net |

| ¹⁹F NMR | Fluorinated Synthetic Cannabinoids (e.g., AM-2201) | Provides analytical advantage for analysis and quantitation. Can distinguish some, but not all, fluorinated isomers. | westmont.edu |

| FTIR Spectroscopy | AB-CHMINACA and its 2-isomer | Spectra available in supplementary data for structural comparison. | researchgate.net |

| UV-Vis Spectroscopy | This compound | λmax at 208, 301 nm. | caymanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel psychoactive substances, including synthetic cannabinoids like AB-PINACA and its isomers. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, which is critical for differentiating between isomers.

In the analysis of indazole-based synthetic cannabinoids, 1H and 13C NMR are used to confirm the core structure and the nature and position of various substituents. researchgate.net For instance, NMR analysis can definitively distinguish between the 1-alkyl-1H-indazole and the 2-alkyl-2H-indazole regioisomers, which can be difficult to separate and identify using mass spectrometry alone. researchgate.net The chemical shifts (δ) and coupling constants (J) of the indazole ring protons and carbons are characteristically different for these two regioisomers.

The structural confirmation of this compound involves a complete assignment of all proton and carbon signals using a combination of one-dimensional (1D) NMR (1H, 13C) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov These experiments help to establish connectivity between different parts of the molecule, confirming the N-alkylation position on the indazole ring and the structure of the L-valinamide side chain. The presence and position of the fluorine atom on the pentyl chain can also be confirmed through the characteristic splitting patterns it induces in the signals of nearby protons and carbons.

Table 1: Representative NMR Spectral Data for Indazole-based Synthetic Cannabinoids Note: This table provides a generalized representation of expected chemical shifts for compounds similar in structure to this compound. Actual values can vary based on solvent and specific isomer.

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1H | Indazole Ring Protons | 7.2 - 8.2 | Correlations to indazole ring carbons and carbonyl carbon |

| 1H | N-Alkyl Chain Protons | ~4.5 (N-CH2), 0.9 - 2.0 (other CH2/CH3) | N-CH2 protons to indazole ring carbons (C3a, C7a) |

| 1H | Valinamide (B3267577) Protons | ~8.5 (NH), ~4.5 (α-H), ~2.3 (β-H), ~1.0 (γ-CH3) | NH proton to carbonyl carbon |

| 13C | Indazole Ring Carbons | 110 - 142 | - |

| 13C | Carbonyl Carbon (C=O) | ~164 | - |

Immunoassay Development and Cross-Reactivity Studies with Related Compounds

Immunoassays offer a rapid and high-throughput screening method for the preliminary detection of synthetic cannabinoids in biological samples, primarily urine. ark-tdm.com These assays are based on the principle of competitive binding, where the drug present in a sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. ark-tdm.com

The development of immunoassays for a specific compound like this compound is challenging due to the vast structural diversity of synthetic cannabinoids. A key performance characteristic of any immunoassay is its cross-reactivity profile, which determines its ability to detect structurally related compounds. For forensic and clinical screening, broad cross-reactivity can be advantageous for detecting a wide range of analogues, while high specificity is needed for targeted research.

The ARK™ AB-PINACA Assay, for example, is designed for the qualitative determination of AB-PINACA and its metabolites. ark-tdm.com Cross-reactivity studies are essential to understand which other synthetic cannabinoids might produce a positive result. These studies involve testing a panel of structurally similar compounds to determine the concentration at which they produce a result equivalent to the assay's cutoff concentration.

Research into the development of cross-reactive antibodies has shown that haptens designed to mimic specific subregions of the synthetic cannabinoid structure can generate antibodies capable of binding to multiple analogues. nih.gov For instance, haptens containing an indazole core can produce antibodies that recognize other indazole-containing compounds like 5F-AMB and MMB-PINACA. nih.gov This approach is vital for creating broad-spectrum screening tools that can keep pace with the emergence of new derivatives.

Table 2: Cross-Reactivity of the ARK™ AB-PINACA Assay with Selected Synthetic Cannabinoids Data based on the manufacturer's documentation for the ARK™ AB-PINACA Assay with a 5 ng/mL cutoff.

| Compound | Concentration Tested (ng/mL) | Result |

|---|---|---|

| AB-PINACA | 5 | Positive |

| AB-PINACA N-(5-hydroxypentyl) metabolite | 5 | Positive |

| 5-fluoro AB-PINACA | 7 | Positive |

| AB-FUBINACA | 250 | Positive |

| ADB-PINACA | 5 | Positive |

| 5-fluoro ADB-PINACA | 10 | Positive |

Source: ARK Diagnostics, Inc. package insert. ark-tdm.com

Method Validation for Quantitative and Qualitative Analysis

To ensure the reliability and accuracy of analytical results, any method used for the qualitative or quantitative analysis of this compound must be thoroughly validated. nih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, matrix effects, recovery, and precision. nih.gov These are typically assessed using chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), which are considered the gold standard for confirmation. ark-tdm.com

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated using standards of known concentrations, and the linearity is typically evaluated by the coefficient of determination (r²).

Matrix Effects: When analyzing biological samples like blood or urine, endogenous components of the matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can affect the accuracy of quantification. Matrix effects are evaluated by comparing the analytical response of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.

Recoveries: The recovery of an analytical method determines the efficiency of the sample extraction process. It is calculated by comparing the analyte concentration in a pre-extraction spiked sample to that in a post-extraction spiked sample. Low recovery can impact the method's sensitivity.

Precision: Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: intra-day (repeatability) and inter-day (intermediate precision).

Table 3: Typical Method Validation Parameters for Synthetic Cannabinoid Analysis by LC-MS/MS This table presents a generalized summary of typical validation results found in the literature for the analysis of synthetic cannabinoids in biological matrices.

| Validation Parameter | Typical Acceptance Criteria/Range |

|---|---|

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Accuracy (Bias) | Within ±15-20% of nominal value (±20-25% at LLOQ) |

| Precision (RSD) | ≤ 15-20% (≤ 20-25% at LLOQ) |

| Recovery | Consistent, precise, and reproducible (typically > 60%) |

| Matrix Effect | Typically within 85-115% |

Source: Compiled from systematic reviews of analytical methods. nih.gov

Challenges in Analytical Differentiation of Positional and Structural Isomers

A significant challenge in the forensic and clinical analysis of synthetic cannabinoids is the differentiation of the large number of positional and structural isomers that often co-exist in illicit products. nih.gov this compound itself is an isomer of other fluorinated AB-PINACA variants, and its accurate identification is crucial.

The primary challenges include:

Regioisomers: For indazole-based cannabinoids, alkylation can occur at either the N1 or N2 position of the indazole ring, resulting in regioisomers (e.g., 1H-indazole vs. 2H-indazole). These isomers can have very similar mass spectra, making their differentiation by GC-MS difficult without careful analysis of fragmentation patterns or chromatographic separation. researchgate.net

Positional Isomers of the Fluorine Atom: The fluorine atom can be attached to different positions on the pentyl chain (e.g., 2-fluoro, 3-fluoro, 4-fluoro, or 5-fluoro). While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, it cannot by itself determine the fluorine's position. Chromatographic separation is often required, as these isomers may have slightly different retention times. Specialized mass spectrometry techniques, such as analyzing collision energy-dependent fragmentation, can also help distinguish between them. researchgate.net

Other Structural Isomers: Isomerism can also exist in the amino acid portion of the molecule. For example, isomers with L-isoleucine or L-tert-leucine instead of L-valine can exist, further complicating identification. researchgate.net

The constant emergence of new isomers requires that analytical laboratories continuously update their reference material libraries and analytical methods. nih.gov The use of combined techniques, such as GC-MS, LC-HRMS, and NMR, is often necessary for the definitive identification of a specific isomer like this compound. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Influence of the Fluorine Atom Position on Pharmacological Activity

The introduction of a fluorine atom to the pentyl chain of AB-PINACA analogues can significantly modulate their pharmacological activity. While specific comparative studies on the 2-fluoropentyl isomer of AB-PINACA are not extensively detailed in the available literature, research on related fluorinated synthetic cannabinoids offers valuable insights.

For instance, studies on other synthetic cannabinoids have shown that the position of the fluorine atom is a critical determinant of potency and receptor affinity. While terminal fluorination of the pentyl side chain (at the 5-position) in compounds like MMB-2201 and 5F-AMB resulted in minimal to no change in potency compared to their non-fluorinated parent compounds, the substitution of a p-fluorobenzyl group has been shown to increase affinities in the subnanomolar range for some indazole series cannabinoids. nih.gov This suggests that the electronic effects and the steric bulk introduced by the fluorine atom, and its position, can alter the binding orientation and affinity of the ligand within the receptor's binding pocket.

The physiological and toxicological properties of AB-PINACA N-(2-fluoropentyl) isomer, specifically, have not been extensively tested. caymanchem.com However, its existence as an analog of AB-PINACA, characterized by the addition of a fluorine atom at the two position of the pentyl chain, warrants further investigation to fully elucidate the impact of this specific positional isomerism on its pharmacological profile. caymanchem.comglpbio.com

Table 1: Comparison of Fluorinated and Non-fluorinated AB-PINACA Analogs

| Compound | Structural Modification | Reported Effect on Potency/Affinity |

|---|---|---|

| 5F-AMB | Terminal fluorination of the pentyl chain | Similarly potent as its pentyl analogue |

| FUB-AMB | p-fluorobenzyl residue | Increased affinities in the subnanomolar range |

| This compound | Fluorine at the 2-position of the pentyl chain | Physiological and toxicological properties not fully tested caymanchem.com |

Role of the Pentyl Chain and Its Modifications on Cannabinoid Receptor Binding

The N-alkyl chain, particularly the pentyl chain in AB-PINACA and its analogs, is a crucial pharmacophoric group that significantly influences affinity, selectivity, and potency at cannabinoid receptors. nih.gov Modifications to this chain can lead to substantial changes in pharmacological activity.

Research has demonstrated a clear structure-activity relationship concerning the pendant amino acid side chain, which is structurally related to the pentyl group in terms of its contribution to the ligand's interaction with the receptor. A systematic study of side chain-modified SCRAs revealed the following trend for affinity and potency at the CB1 receptor: tert-butyl > iso-propyl > iso-butyl. nih.gov This highlights the importance of the steric bulk and lipophilicity of this substituent for optimal receptor engagement.

Furthermore, modifications such as hydroxylation along the pentyl chain, a common metabolic transformation, can also impact receptor binding. While metabolism of AB-PINACA can occur at the pentyl side chain, the resulting hydroxylated metabolites may retain significant affinity for cannabinoid receptors. nih.gov

Table 2: Effect of Pentyl Chain and Related Modifications on CB1 Receptor Activity

| Modification | Relative Affinity/Potency |

|---|---|

| tert-butyl side chain | Highest |

| iso-propyl side chain | Medium |

| iso-butyl side chain | Lower |

Impact of the Indazole Core Structure on Ligand-Receptor Interactions

The core heterocyclic scaffold of synthetic cannabinoids is a primary determinant of their pharmacological properties. In the case of AB-PINACA and its analogs, the indazole core structure is consistently associated with higher affinity and potency at both CB1 and CB2 receptors compared to other scaffolds like indole (B1671886) or 7-azaindole. nih.govnih.gov

Studies comparing indole and indazole-based synthetic cannabinoids have repeatedly demonstrated the superiority of the indazole ring system in enhancing cannabinoid receptor affinity. nih.gov For example, the indazole analog AMB was found to be more potent, with subnanomolar affinity for both CB receptor subtypes, than its indole counterpart. nih.gov Similarly, a comparative analysis using surface plasmon resonance (SPR) technology confirmed that indazole-based SCs exhibit stronger CB1 receptor affinity than their indole equivalents. nih.gov This suggests that the specific electronic distribution and hydrogen bonding capabilities of the indazole nucleus facilitate more favorable interactions within the binding sites of the cannabinoid receptors.

Table 3: Comparison of Core Structures on Cannabinoid Receptor Affinity

| Core Structure | General Effect on Affinity/Potency |

|---|---|

| Indazole | High |

| Indole | Medium |

| 7-Azaindole | Lower |

Contribution of Amide-Bonded Moieties to Receptor Selectivity and Bias

The amide-bonded moiety in this compound plays a significant role in determining its receptor selectivity and potential for biased signaling. The nature of the substituent linked via the amide bond can influence the ligand's orientation in the receptor and its functional efficacy.

Enantiospecific studies of indazole-3-carboxamides have revealed that the difference in potency between the (S) and (R)-enantiomers is more pronounced for compounds featuring a terminal amide moiety, such as AB-FUBINACA and AB-CHMINACA, compared to those with a terminal methyl ester. frontiersin.org This indicates that the amide group is a key contributor to the stereoselective recognition by the cannabinoid receptors. All tested (S)-enantiomers of these amide-containing compounds showed enhanced potency at both CB1 and CB2 receptors over their (R)-enantiomer counterparts. frontiersin.org

The specific amino acid residue of the amide-linked moiety also dictates receptor affinity and functional activity. For instance, a systematic exploration of various amino acid side chains in SCRAs demonstrated a clear SAR, with bulkier side chains generally leading to higher affinity and potency. nih.gov

In Silico Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Ensemble docking studies performed on a library of side chain-modified SCRAs at the CB1 receptor have revealed a distinct steric basis for the observed SAR trends. nih.gov These models show how the ligand settles into the binding pocket and how variations in the size and shape of the substituents affect the binding energy and orientation. For example, computational studies have helped to rationalize why a p-fluorophenyl head group can enhance receptor binding compared to a 5-fluoropentyl group by engaging in favorable orthogonal dipole-dipole interactions and π-π stacking. researchgate.net

These computational approaches are instrumental in predicting the pharmacological profiles of new synthetic cannabinoids and in understanding the molecular determinants of their potency and selectivity. researchgate.netresearchgate.net

Chemical Synthesis and Derivatization Strategies for Academic Investigation

Synthetic Approaches for AB-PINACA N-(2-fluoropentyl) Isomer and Its Analogs

The synthesis of indazole-based synthetic cannabinoids like AB-PINACA and its analogs typically follows a convergent strategy, where the indazole core and the side chain moieties are prepared separately and then coupled. A common method involves the alkylation of a 1H-indazole-3-carboxylate precursor, followed by hydrolysis of the ester and subsequent amidation. dundee.ac.uk

A general synthetic route can be outlined in three main steps:

N-Alkylation of the Indazole Ring: The synthesis often begins with a commercially available indazole-3-carboxylic acid or its methyl ester. The nitrogen at the 1-position of the indazole ring is alkylated using an appropriate alkyl halide. For the N-(2-fluoropentyl) isomer, this would involve reacting the indazole with a 2-fluoropentyl halide (e.g., 1-bromo-2-fluoropentane). This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. It is important to note that this alkylation can produce a mixture of N-1 and N-2 regioisomers, which may require purification to isolate the desired N-1 isomer. nih.gov

Hydrolysis of the Ester: If the starting material is an ester, the methyl or ethyl ester group at the 3-position of the indazole is hydrolyzed to the corresponding carboxylic acid. This is usually achieved by treatment with a base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran.

Amidation: The final step is the coupling of the indazole-3-carboxylic acid with the appropriate amine, which for AB-PINACA is L-valinamide. This amide bond formation is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

This modular approach allows for the synthesis of a wide variety of analogs by simply changing the alkyl halide or the amine used in the final step. For instance, using 1-bromo-5-fluoropentane (B147514) instead of 1-bromo-2-fluoropentane would yield the 5-fluoro analog, 5F-AB-PINACA. nih.gov

Enantiospecific Synthesis and Chiral Resolution for Stereochemical Studies

This compound possesses two chiral centers: one in the L-valinamide moiety and another at the second carbon of the N-pentyl chain where the fluorine atom is attached. The stereochemistry of these centers can significantly influence the compound's pharmacological activity. nih.gov Therefore, methods for enantiospecific synthesis and chiral resolution are crucial for detailed stereochemical studies. nih.govmmu.ac.uk

Enantiospecific Synthesis: An enantiospecific synthesis aims to produce a single enantiomer. nih.gov This can be achieved by using enantiomerically pure starting materials. For the valinamide (B3267577) portion, L-valinamide is typically used, which sets the (S)-configuration at that chiral center. nih.gov To control the stereochemistry of the 2-fluoropentyl side chain, one could start with an enantiomerically pure 2-fluoropentanol, which can then be converted to a suitable leaving group for the N-alkylation step.

The growing interest in chiral separation is driven by the need to understand the synthetic routes used in illicit manufacturing and to accurately assess the potency and efficacy of these compounds, as different enantiomers can have vastly different biological activities. nih.govmmu.ac.uk

Preparation of Deuterium-Labeled Standards for Metabolic and Analytical Research

Deuterium-labeled internal standards are essential for the accurate quantification of drugs and their metabolites in biological samples using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The synthesis of deuterium-labeled this compound involves incorporating deuterium (B1214612) atoms into a stable position within the molecule.

A common strategy is to introduce deuterium into the pentyl chain. For example, a deuterated pentyl halide can be used in the N-alkylation step of the synthesis. The preparation of these labeled precursors can be achieved through various methods, including the reduction of a suitable ketone or aldehyde with a deuterium source like sodium borodeuteride.

Another approach involves H-D exchange reactions on the final compound or a precursor. nih.govmdpi.com For instance, catalytic H-D exchange using a palladium catalyst in the presence of deuterium gas (D2) or deuterated water (D2O) can introduce deuterium atoms at specific positions. nih.govmdpi.comiaea.org The choice of labeling position is critical; it should be in a part of the molecule that is not prone to metabolic cleavage to ensure that the labeled standard and the analyte behave similarly during sample preparation and analysis. The use of these stable isotope-labeled standards allows for the correction of matrix effects and variations in instrument response, leading to more reliable and accurate quantitative results in metabolic and forensic research. nih.govresearchgate.net

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Exploration

The design and synthesis of novel derivatives of this compound are crucial for understanding its structure-activity relationships (SAR). mdpi.complos.orgnih.govnih.govrsc.org SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. This knowledge is vital for predicting the potency of new analogs and for developing analytical methods to detect them.

The modular nature of the synthesis of indazole-3-carboxamides lends itself well to SAR exploration. dundee.ac.uk Novel derivatives can be created by systematically modifying different parts of the molecule:

The Indazole Core: The indazole ring can be substituted with various groups, such as halogens or alkyl groups, to probe the electronic and steric requirements for receptor binding.

The N-Alkyl Chain: The length and substitution of the N-alkyl chain can be altered. For example, the position of the fluorine atom on the pentyl chain can be moved, or the pentyl chain can be replaced with other alkyl or cycloalkyl groups. This allows for an investigation into how the size, shape, and polarity of this chain influence activity.

The Carboxamide Linker: While less commonly modified, the carboxamide group could potentially be replaced with other linking groups to explore their impact on stability and receptor interaction.

The L-Valinamide Moiety: The valine residue can be replaced with other amino acids or amino acid esters to determine the importance of this group for cannabimimetic activity.

By synthesizing a library of these derivatives and evaluating their binding affinity and functional activity at cannabinoid receptors, researchers can build a comprehensive picture of the SAR for this class of compounds. nih.gov This information is invaluable for forensic scientists in predicting the emergence of new synthetic cannabinoids and for pharmacologists in understanding the molecular basis of their effects.

Broader Research Implications and Future Investigative Avenues

Advancing the Understanding of Synthetic Cannabinoid Pharmacology

The detailed pharmacological assessment of AB-PINACA N-(2-fluoropentyl) isomer offers a more nuanced understanding of the structure-activity relationships (SAR) within the indazole-carboxamide class of SCRAs. Research has demonstrated its distinct interactions with cannabinoid receptors CB1 and CB2.

Specifically, in studies assessing its activity, this compound was identified as a partial agonist for the inhibition of forskolin-stimulated cAMP at the CB1 receptor, yet it maintained high potency. nih.gov In contrast, at the CB2 receptor, it acted as a potent agonist with a supramaximal efficacy response compared to the reference agonist CP55,940. nih.gov This divergence in activity between the two primary cannabinoid receptors for a single compound is a critical finding. It underscores that subtle structural modifications, such as the position of a fluorine atom on the pentyl tail, can significantly alter the pharmacological profile of a synthetic cannabinoid.

Furthermore, an analysis of its functional selectivity, or "biased agonism," found that this compound did not show a significant bias between initiating G-protein-mediated cAMP signaling and the β-arrestin2 recruitment pathway at the CB1 receptor. nih.gov This is noteworthy because other SCRAs often show a bias towards G-protein signaling, which has been hypothesized to contribute to their distinct and often severe effects compared to THC. The relatively balanced signaling profile of this isomer provides a valuable counterpoint for comparative studies, helping researchers to deconstruct the molecular mechanisms that underpin the diverse effects observed across the vast landscape of SCRAs.

Pharmacological Profile of this compound

| Receptor | Assay | Potency (EC₅₀ or Kᵢ) | Efficacy (Eₘₐₓ) | Signaling Bias (ΔΔLogR) |

|---|---|---|---|---|

| CB1R | cAMP Inhibition | High Potency | Partial Agonist | No significant bias |

| CB2R | cAMP Inhibition | High Potency (>CP55,940) | Supramaximal (>100% CP55,940) | Not Applicable |

| CB2R | Radioligand Binding | Lower Affinity than CP55,940 | Not Applicable | Not Applicable |

Data sourced from a 2021 study on synthetic cannabinoid receptor agonist bias and selectivity. nih.gov

Development of Predictive Models for Novel Psychoactive Substance Activity

The continuous emergence of new SCRAs with unknown pharmacological and toxicological properties presents a significant challenge. Developing reliable predictive models, such as quantitative structure-activity relationship (QSAR) models, is a key strategy to anticipate the potential effects of newly identified compounds. The detailed characterization of this compound provides essential data points for the refinement of these models.

By inputting the specific structural features of this isomer—the indazole core, the valinamide (B3267577) head group, and the N-(2-fluoropentyl) tail—alongside its empirically determined pharmacological data (e.g., receptor affinity, efficacy, and signaling bias), researchers can enhance the accuracy of predictive algorithms. nih.gov This allows for more informed hypotheses about how minor chemical alterations, such as positional fluorination, impact a compound's interaction with cannabinoid receptors. Ultimately, a robust dataset that includes a wide variety of isomers like this compound is fundamental to creating computational tools that can rapidly and accurately forecast the likely activity of a newly encountered NPS, aiding in risk assessment and prioritization for further study.

Contribution to Forensic Science and Regulatory Frameworks

This compound is a critical tool in forensic science, primarily serving as a reference standard for the unambiguous identification of this compound in seized materials. caymanchem.combioscience.co.ukglpbio.com The existence of numerous positional isomers of fluorinated SCRAs complicates forensic analysis. For instance, distinguishing this compound from its 3-fluoro, 4-fluoro, or 5-fluoro counterparts requires sophisticated analytical techniques and certified reference materials. caymanchem.comthermofisher.cn

The study of such isomers also informs the development and interpretation of toxicological screening methods. For example, data on the cross-reactivity of this compound in immunoassays is vital for forensic toxicologists. One study showed that this isomer has a 27% cross-reactivity in a specific CEDIA AB-PINACA assay, meaning it can be detected but may require higher concentrations than other analogs like 5F-AB-PINACA (149% cross-reactivity). thermofisher.cn This knowledge is crucial for interpreting screening results and highlights the necessity of confirmatory analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

The identification of regioisomers, which may arise as manufacturing impurities during clandestine synthesis, further complicates the forensic and regulatory landscape. nih.govresearchgate.netnih.gov Research has shown that while 1-alkyl-1H-indazole regioisomers like AB-PINACA are potent cannabinoid agonists, the corresponding 2-alkyl-2H-indazole regioisomers demonstrate significantly lower potency. researchgate.netnih.gov The continuous discovery of new isomers like this compound challenges regulatory bodies to create and update legal frameworks that can encompass these slight molecular variations to effectively control the proliferation of new SCRAs.

Cross-Reactivity of AB-PINACA Analogs in a CEDIA Immunoassay

| Compound | Cross-Reactivity (%) |

|---|---|

| 5F-AB-PINACA | 149% |

| AB-PINACA N-(4-fluoropentyl) isomer | 108% |

| AB-PINACA | 80% |

| AB-PINACA N-(3-fluoropentyl) isomer | 71% |

| This compound | 27% |

This table illustrates the varying ability of an immunoassay to detect different AB-PINACA analogs, highlighting the importance of isomer-specific data for forensic interpretation. Data sourced from Thermo Scientific. thermofisher.cn

Identification of Knowledge Gaps and Future Research Directions in SCRA Science

Despite the valuable data obtained from in-vitro studies, a significant knowledge gap remains regarding the complete scientific profile of this compound. Its physiological and toxicological properties have not been comprehensively tested in living organisms. caymanchem.comglpbio.com This lack of in-vivo data is a critical limitation, as cellular-level activity does not always translate directly to whole-organism effects.

Future research should prioritize several key areas:

Comparative Isomer Studies: A systematic investigation comparing the in-vivo effects of the 2-fluoro, 3-fluoro, 4-fluoro, and 5-fluoro isomers of AB-PINACA would provide invaluable insight into how the position of the fluorine atom modulates pharmacological and toxicological outcomes.

Investigation of Regioisomers: Further exploration of the prevalence and pharmacology of synthetic byproducts, such as the 2-alkyl-2H-indazole regioisomers, is warranted to understand their potential contribution to the effects of illicit SCRA products. nih.govresearchgate.netnih.gov

By addressing these knowledge gaps, the scientific community can build a more complete and predictive understanding of the risks associated with the ever-evolving class of synthetic cannabinoids.

Q & A

Q. How does the N-(2-fluoropentyl) substitution affect cannabinoid receptor binding affinity compared to other fluorinated analogs (e.g., 5F-AB-PINACA)?

- Fluorescence-based assays using humanized CB1 receptor biosensors show that fluorination at the 2-position reduces steric hindrance, enhancing binding kinetics. Concentration-response curves (10⁻⁶–10⁹ nM) reveal EC₅₀ values for N-(2-fluoropentyl) isomer are 2–3-fold lower than 5F-AB-PINACA, suggesting positional fluorine impacts receptor activation .

Q. What experimental strategies address discrepancies in reported metabolic pathways of AB-PINACA isomers across in vitro and in vivo models?

- Hepatocyte models often underestimate acyl glucuronide formation due to enzymatic instability, whereas urine samples show higher glucuronide levels. To resolve contradictions, combine in vitro models (e.g., human liver microsomes) with in vivo pharmacokinetic studies, and use isotopically labeled internal standards to quantify reactive metabolites .

Q. How do AB-PINACA isomers inhibit cytochrome P450 enzymes (e.g., CYP2C8), and what models predict drug-drug interactions?

- Competitive inhibition assays using CYP2C8-catalyzed amlodipine N-demethylation show IC₅₀ values of 10–15 μM for AB-PINACA isomers. Lineweaver-Burk plots confirm non-competitive inhibition. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro inhibition data to clinical scenarios, accounting for hepatic clearance variability .

Q. What factors explain differences in metabolite stability between acyl glucuronides of AB-PINACA isomers?

- Acyl glucuronides undergo intramolecular migration, forming unstable isomers. Stability assays (pH 7.4 vs. 8.5) reveal N-(2-fluoropentyl) glucuronides degrade 30% faster than 5F analogs. Use stabilizing buffers (e.g., citric acid) during sample preparation and monitor degradation via time-course HRMS analysis .

Q. How can isomer-specific toxicity mechanisms of AB-PINACA derivatives be systematically investigated?

- Apply transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in primary hepatocytes treated with 2-fluoropentyl vs. 5-fluoropentyl isomers. Focus on oxidative stress markers (e.g., NRF2 pathway) and protein adduct formation from reactive glucuronides. Cross-validate findings with histopathology in rodent models .

Methodological Recommendations

- Structural Elucidation : Combine NMR (¹H, ¹³C, ¹⁹F) with HRMS for unambiguous isomer identification .

- Metabolite Profiling : Use enzymatic hydrolysis and isotopic dilution assays to quantify phase I/II metabolites .

- Receptor Binding Assays : Optimize biosensor fluorescence protocols with negative controls (e.g., CB1 antagonists) to validate specificity .

- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) for enzyme inhibition studies and PBPK for clinical extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.